molecular formula C11H8ClN3O B13116080 4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline

4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline

Cat. No.: B13116080
M. Wt: 233.65 g/mol
InChI Key: MUANLRSTZWNTEL-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methoxy group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of 1-(2-aminophenyl)imidazole with appropriate ketones or aldehydes, followed by autooxidation to form the desired imidazoquinoxaline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles like amines, thiols, or phenols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Substitution: Formation of various substituted imidazoquinoxalines depending on the nucleophile used.

Scientific Research Applications

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

4-chloro-8-methoxyimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C11H8ClN3O/c1-16-7-2-3-8-9(4-7)15-6-13-5-10(15)11(12)14-8/h2-6H,1H3

InChI Key

MUANLRSTZWNTEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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